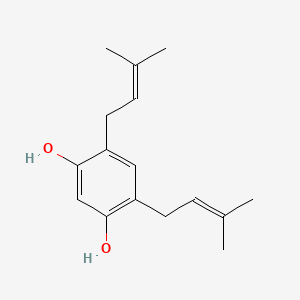
4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol is an organic compound characterized by its unique structure, which includes two 3-methylbut-2-en-1-yl groups attached to a benzene ring with two hydroxyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol typically involves the prenylation of phenolic compounds. One common method involves the use of magnesium dicarboxylates to promote the prenylation process . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the prenyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
- 6-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-3-(3-methylbut-2-en-1-yl)benzene-1,2,4-triol
Uniqueness
4,6-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol is unique due to the specific positioning of its prenyl groups and hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
62566-43-2 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
4,6-bis(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C16H22O2/c1-11(2)5-7-13-9-14(8-6-12(3)4)16(18)10-15(13)17/h5-6,9-10,17-18H,7-8H2,1-4H3 |
InChI Key |
GJYGFKWMYDFUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















